Pomalidomide-CO-PEG2-propargyl
Description
Pomalidomide (B1683931) as an Immunomodulatory Drug (IMiD) and Cereblon E3 Ligase Modulator
Pomalidomide is a second-generation immunomodulatory drug (IMiD) and an analog of thalidomide (B1683933). ubpbio.com IMiDs, including pomalidomide and its predecessor lenalidomide, are a class of drugs known for their potent anti-cancer and immunomodulatory activities. jst.go.jpwikipedia.org They are particularly effective in treating hematological cancers like multiple myeloma. jst.go.jppor-journal.com
The primary target of pomalidomide and other IMiDs is the Cereblon (CRBN) protein. jst.go.jpjst.go.jp CRBN functions as a substrate receptor within the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex. jst.go.jp By binding to CRBN, pomalidomide modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins, referred to as neosubstrates. jst.go.jpresearchgate.net Key neosubstrates of pomalidomide-bound CRBN include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma effects of the drug. ashpublications.orgnih.govjove.com
Evolution of Pomalidomide Analogs for PROTAC Technology
The discovery of pomalidomide's mechanism of action as a "molecular glue" that brings neosubstrates to the CRBN E3 ligase paved the way for its use in PROTAC technology. nih.govjst.go.jp PROTACs are heterobifunctional molecules consisting of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. These two ligands are connected by a chemical linker. oup.com
Pomalidomide has become one of the most extensively used E3 ligase ligands in the development of PROTACs, accounting for a significant portion of all CRBN-targeting PROTACs. scholaris.ca Its glutarimide (B196013) ring binds deeply within CRBN, while the phthalimide (B116566) ring is more accessible for chemical modification, allowing for the attachment of linkers and POI-binding ligands. nih.gov Researchers have developed numerous pomalidomide analogs to optimize their use in PROTACs, focusing on aspects like improving synthetic accessibility and reducing off-target effects. scholaris.canih.gov For instance, modifications at the C5 position of the phthalimide ring have been shown to minimize the unwanted degradation of zinc-finger proteins, a known off-target effect of pomalidomide. nih.gov
Rationale for Pomalidomide-CO-PEG2-propargyl as a Chemical Biology Tool
This compound is a specialized chemical probe designed for applications in TPD and bioconjugation. It is a heterobifunctional molecule that incorporates three key features:
Pomalidomide: This serves as the CRBN-recruiting ligand.
PEG2 Linker: A short polyethylene (B3416737) glycol (PEG2) linker provides a balance of hydrophilicity and flexibility. This is crucial for optimizing the spatial arrangement required for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Propargyl Group: The terminal propargyl (alkyne) group enables "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and efficient conjugation of the molecule to another molecule containing an azide (B81097) group, such as a POI-binding ligand.
This modular design makes this compound a versatile tool for the rapid synthesis of novel PROTACs. Researchers can readily attach various POI-binding moieties to this pre-functionalized pomalidomide-linker construct to investigate the degradation of a wide range of target proteins.
Current Research Trajectories and Academic Significance of this compound
The academic significance of this compound lies in its role as a key building block for constructing PROTACs to explore fundamental questions in biology and for the development of new therapeutic strategies. Current research trajectories involving this and similar pomalidomide-based chemical tools include:
Expansion of the Degradable Proteome: Researchers are using pomalidomide-based PROTACs to target proteins previously considered "undruggable" with traditional small-molecule inhibitors.
Optimization of PROTAC Design: The modular nature of this compound facilitates studies on how linker length and composition affect the efficiency and selectivity of protein degradation. scholaris.ca
Investigation of E3 Ligase Biology: Pomalidomide-based probes, including homobifunctional PROTACs (where both ends of the molecule bind to CRBN), are being used to study the biology of CRBN itself, including its endogenous substrates and physiological functions. ashpublications.orgnih.govjove.com
Development of Novel Therapeutics: Pomalidomide-based PROTACs are being actively investigated as potential treatments for a variety of diseases, including cancer. nih.gov For example, PROTACs utilizing pomalidomide have been developed to target and degrade proteins such as the Epidermal Growth Factor Receptor (EGFR). nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C21H21N3O7 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H21N3O7/c1-2-9-30-11-12-31-10-8-17(26)22-14-5-3-4-13-18(14)21(29)24(20(13)28)15-6-7-16(25)23-19(15)27/h1,3-5,15H,6-12H2,(H,22,26)(H,23,25,27) |
InChI Key |
UJZAUAJJDNQCEC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Pomalidomide Co Peg2 Propargyl in Protac Design and Assembly
Mechanistic Basis of PROTAC-Mediated Protein Degradation
The fundamental mechanism of PROTAC action is to induce the degradation of a specific target protein through the ubiquitin-proteasome system (UPS). researchgate.net Unlike traditional inhibitors that function through an "occupancy-driven model" by binding to and blocking the active site of a protein, PROTACs operate via an "event-driven model". researchgate.netnih.gov This means a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules. nih.gov
The process begins when the PROTAC, a heterobifunctional molecule, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. nih.govnih.govresearchgate.net This induced proximity brings the POI close to the E3 ligase, an enzyme that facilitates the transfer of ubiquitin—a small regulatory protein—from an E2 ubiquitin-conjugating enzyme to the target protein. nih.gov The POI is tagged with a chain of ubiquitin molecules (polyubiquitination), which serves as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. researchgate.netnih.gov The proteasome then recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides. nih.gov The PROTAC molecule itself is not degraded in this process and is released after inducing ubiquitination, allowing it to engage another POI and E3 ligase, thus acting in a catalytic manner. nih.gov
Pomalidomide-CO-PEG2-propargyl as a Cereblon (CRBN) E3 Ligase Recruiting Ligand
This compound is a specialized chemical tool designed for the synthesis of PROTACs. It is a derivative of pomalidomide (B1683931), a well-established immunomodulatory drug that is known to bind with high affinity to the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.gov In the context of PROTACs, the pomalidomide moiety functions as the "anchor" or E3 ligase ligand, responsible for hijacking the CRBN E3 ligase complex. nih.govdcchemicals.com The selection of pomalidomide is strategic, as its derivatives often show higher binding affinity for CRBN compared to earlier-generation molecules like thalidomide (B1683933), which can translate to more efficient protein degradation.
The full compound, this compound, is a degrader building block that contains the CRBN-recruiting ligand pre-functionalized with a linker and a reactive handle for conjugation. tenovapharma.comtenovapharma.com The "CO" indicates a carbonyl group as part of the linkage, the "PEG2" is a short polyethylene (B3416737) glycol linker, and "propargyl" is a terminal alkyne functional group. tenovapharma.com This structure provides a streamlined and modular component for the assembly of CRBN-recruiting PROTACs.
| Property | Value |
| Compound Name | This compound |
| Synonyms | Pomalidomide-4'-CO-PEG2-propargyl |
| Molecular Formula | C₂₀H₂₁N₃O₆ |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 2138439-56-0 |
| Function | E3 Ligase (CRBN) recruiting building block for PROTAC synthesis |
Strategic Considerations for PROTAC Linker Design Utilizing PEG2-propargyl
The length and flexibility of the linker are paramount for achieving a productive ternary complex. nih.govresearchgate.net An optimal linker length is essential to span the distance between the E3 ligase and the POI, allowing for favorable protein-protein interactions that stabilize the ternary complex. nih.govrsc.org A linker that is too short may lead to steric clashes, preventing the simultaneous binding of both proteins, while an overly long or flexible linker might not be able to effectively induce and maintain the proximity required for efficient ubiquitination. explorationpub.com
The PEG2 linker in this compound is a relatively short and flexible chain. researchgate.net This flexibility can be advantageous, as it allows the PROTAC to adopt various conformations, potentially overcoming unfavorable binding orientations and facilitating the "handshake" between the E3 ligase and the POI. nih.govbiorxiv.org However, the relationship between linker length and efficacy is highly dependent on the specific POI and E3 ligase pair, often requiring the synthesis and testing of multiple linker lengths to identify the optimal degrader. nih.govnih.govrsc.org Research has shown that even subtle changes in linker length can dramatically impact degradation potency. rsc.org
The chemical nature of the linker and its points of attachment to both the E3 ligand and the POI ligand are critical variables that dictate degrader efficiency. usc.edunih.govresearchgate.net The propargyl group (a terminal alkyne) in this compound is specifically incorporated to enable highly efficient and specific conjugation chemistry. It is the key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". nih.gov This reaction allows for the straightforward and robust connection of the pomalidomide-linker piece to a POI ligand that has been functionalized with a complementary azide (B81097) group.
Furthermore, the position where the linker is attached to the pomalidomide core can significantly affect the PROTAC's properties. Studies have revealed that altering the linker attachment point on the phthalimide (B116566) ring of CRBN ligands can influence the resulting PROTAC's aqueous stability and its propensity to degrade neosubstrates (other proteins that the E3 ligase can be induced to degrade). usc.edunih.govresearchgate.net For instance, attaching linkers at the C4 or C5 position of the pomalidomide phthalimide ring are common strategies explored during PROTAC development to optimize degrader profiles and minimize off-target effects. researchgate.netresearchgate.net
Combinatorial Synthesis and Library Generation of this compound-Derived PROTACs
A major challenge in PROTAC development is the empirical nature of optimizing the three components for a given target. The modular design of this compound makes it an exceptionally valuable tool for addressing this challenge through combinatorial synthesis. sigmaaldrich.com This building block provides a constant, pre-optimized E3 ligase-linker module.
Advanced Bioconjugation and Click Chemistry Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Construction
The terminal alkyne of Pomalidomide-CO-PEG2-propargyl is primed for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction forms a stable triazole ring, covalently linking the pomalidomide-based building block to a ligand for a protein of interest (POI) that has been functionalized with an azide (B81097) group. nih.govtenovapharma.com
The CuAAC reaction is a cornerstone of PROTAC synthesis due to its reliability and mild reaction conditions, which are compatible with a wide range of functional groups found in complex bioactive molecules. nih.gov This allows for the modular and efficient assembly of PROTACs. For instance, a library of potential PROTACs can be rapidly synthesized by reacting this compound with a panel of different azide-containing POI ligands. This approach was successfully employed in the development of PROTACs targeting BRD4, where a pomalidomide-alkyne was coupled with an azide-modified JQ1 ligand. nih.gov
A representative reaction scheme for the construction of a PROTAC using this compound via CuAAC is shown below:
This compound + Azide-functionalized POI Ligand --(Cu(I) catalyst)--> PROTAC
The resulting PROTAC molecule can then recruit both the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Development of Bioorthogonal Reactions for In Situ PROTAC Formation
A cutting-edge application of building blocks like this compound is in the development of bioorthogonal reactions for the in situ formation of PROTACs. Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes.
The concept involves administering two smaller, more cell-permeable precursor molecules: one containing the pomalidomide-alkyne moiety and the other an azide-tagged ligand for the target protein. These precursors can then react within the cell via a bioorthogonal click reaction to form the active, full-length PROTAC. This strategy can overcome potential issues with the poor cell permeability of larger, pre-formed PROTAC molecules.
While specific studies detailing the in situ use of this compound are emerging, the principle has been demonstrated with similar systems. For example, the in-cell click-formed PROTAC (CLIPTAC) approach has been successfully used to degrade BRD4 by combining a tetrazine-tagged thalidomide (B1683933) (a related E3 ligase ligand) with a trans-cyclooctene-tagged JQ1. This highlights the potential for applying similar bioorthogonal strategies with alkyne-functionalized building blocks like this compound.
Expanding the Chemical Space for Targeted Protein Degradation via Click Chemistry
The modular nature of click chemistry, enabled by reagents such as this compound, significantly expands the chemical space that can be explored for targeted protein degradation. nih.gov The ability to rapidly and efficiently connect different E3 ligase ligands, linkers, and POI ligands allows for the creation of vast libraries of PROTACs. nih.gov
This high-throughput approach is crucial for identifying PROTACs with optimal properties, including potency, selectivity, and pharmacokinetic profiles. Researchers can systematically vary the length and composition of the linker by using a range of PEGylated alkyne building blocks, or they can explore different attachment points on the POI ligand. This systematic approach accelerates the discovery of effective protein degraders for a wide array of therapeutic targets.
Advantages of Modular Click Chemistry in Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to the optimization of any therapeutic agent. Modular click chemistry, utilizing building blocks like this compound, offers significant advantages for conducting SAR studies on PROTACs.
This modularity streamlines the optimization process, reducing the time and resources required to identify a lead candidate with desirable therapeutic properties. The insights gained from these SAR studies are invaluable for the rational design of next-generation protein degraders.
Mechanistic Investigations of Pomalidomide Co Peg2 Propargyl Derived Protacs
Characterization of Ternary Complex Formation and Stability
The cornerstone of PROTAC action is the formation of a ternary complex, which brings together the target protein and an E3 ubiquitin ligase, mediated by the PROTAC molecule. nih.govresearchgate.net The efficiency of subsequent protein degradation is intimately linked to the formation and stability of this three-part assembly. researchgate.net Pomalidomide-CO-PEG2-propargyl serves as a crucial building block for PROTACs that recruit the Cereblon (CRBN) E3 ligase. The propargyl group offers a convenient handle for "click chemistry," allowing for the attachment of a linker and a warhead that binds to the specific protein of interest.
Quantitative Binding Studies with CRBN E3 Ligase
The interaction between the pomalidomide (B1683931) moiety of the PROTAC and the CRBN E3 ligase is the initial step in ternary complex formation. Quantitative binding studies are essential to characterize this interaction. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed to determine the binding affinity (expressed as the dissociation constant, Kd) of the pomalidomide-based PROTAC for CRBN. A strong binary affinity between the PROTAC and CRBN is often a prerequisite for efficient ternary complex formation. Pomalidomide itself is known to bind to CRBN, and this interaction is crucial for its therapeutic effects.
Induced Proximity between Target Protein and E3 Ligase
Once the PROTAC is bound to CRBN, its other end—the "warhead"—simultaneously binds to the target protein, thereby inducing proximity between the target and the E3 ligase. nih.gov The polyethylene (B3416737) glycol (PEG2) linker in this compound plays a critical role in this process, providing the necessary length and flexibility to span the distance between the two proteins and facilitate their interaction. The ability of a PROTAC to effectively bring the target and E3 ligase together is a key determinant of its degradation efficiency. nih.gov
The stability of the resulting ternary complex is influenced by several factors, including the specific protein-protein interactions that form at the interface between the target protein and CRBN. nih.gov These interactions can lead to a phenomenon known as cooperativity, where the binding of one protein enhances the binding of the other, resulting in a more stable ternary complex than would be predicted from the individual binary binding affinities alone. nih.gov Positive cooperativity is a desirable feature in PROTAC design as it can lead to more efficient protein degradation. nih.govyoutube.com Biophysical methods like fluorescence resonance energy transfer (FRET) and AlphaLISA are used to study the formation and stability of these ternary complexes in vitro. researchgate.netresearchgate.net
Molecular Mechanisms of Ubiquitination and Proteasomal Degradation
The formation of the ternary complex is the catalyst for the subsequent steps of the degradation process: ubiquitination and proteasomal degradation.
Role of Lysine (B10760008) Residues on Target Proteins in Ubiquitin Transfer
Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to specific lysine residues on the surface of the target protein. iris-biotech.de This process, known as ubiquitination, marks the target protein for destruction. The geometry of the ternary complex is critical, as it must position a lysine residue on the target protein in close proximity to the active site of the E2 enzyme bound to the E3 ligase. The availability and accessibility of suitable lysine residues on the target protein's surface are therefore crucial for efficient ubiquitination.
Catalytic Turnover and Sub-Stoichiometric Degradation Efficiency
A key advantage of PROTACs is their catalytic mode of action. iris-biotech.de After the target protein is poly-ubiquitinated, it is recognized and degraded by the proteasome. iris-biotech.de The PROTAC molecule is then released and can go on to recruit another target protein molecule, initiating another cycle of degradation. iris-biotech.de This catalytic turnover allows PROTACs to be effective at sub-stoichiometric concentrations, meaning that a small amount of the PROTAC can lead to the degradation of a much larger amount of the target protein. iris-biotech.de This high efficiency is a significant advantage over traditional inhibitors that require high concentrations to achieve their therapeutic effect. nih.gov The degradation efficiency of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). For example, a PROTAC derived from a pomalidomide-based inhibitor for histone deacetylase 8 (HDAC8) exhibited a DC50 of 147 nM and a Dmax of 93%. nih.gov
Preclinical in Vitro and Cellular Studies of Protacs Incorporating Pomalidomide Co Peg2 Propargyl
Assessment of Cellular Target Engagement and Protein Knockdown
The initial evaluation of a novel PROTAC involves confirming its ability to engage its intended protein target and induce its degradation.
Quantitative Proteomic Analysis of Degraded Proteins
Quantitative proteomics is a powerful tool to assess the global effects of a PROTAC on the cellular proteome. This technique can identify the intended target protein and any off-target proteins that are also degraded. For instance, studies on pomalidomide-based PROTACs have utilized mass spectrometry-based proteomics to confirm the degradation of target proteins and to identify other affected proteins, including known off-targets of pomalidomide (B1683931) itself, such as zinc-finger proteins. nih.gov
Confirmation of On-Target Protein Degradation
Western blotting is a standard method to confirm the degradation of the target protein. In studies of pomalidomide-based PROTACs targeting proteins like histone deacetylase 8 (HDAC8), researchers have demonstrated a concentration-dependent decrease in the target protein levels. For example, a study on an HDAC8-targeting PROTAC showed significant degradation of HDAC8 with a DC50 (concentration for 50% degradation) of 147 nM and a Dmax (maximum degradation) of 93%. sigmaaldrich.com The degradation was often observed to be time-dependent, with maximal effect reached after several hours of treatment. sigmaaldrich.com
Cellular Phenotypic Responses to Targeted Protein Degradation
Following the confirmation of target protein knockdown, the functional consequences on cellular behavior are investigated.
Impact on Cell Growth and Proliferation in Relevant Cell Lines
The effect of target protein degradation on cell viability is a key indicator of a PROTAC's potential therapeutic efficacy. Cell viability assays, such as the MTT or CellTiter-Glo assays, are commonly used. For example, a pomalidomide-based PROTAC targeting the epidermal growth factor receptor (EGFR), compound 16 , demonstrated potent anti-proliferative activity against various cancer cell lines, with IC50 values significantly lower than the parent inhibitor, erlotinib. sigmaaldrich.com In multiple myeloma cell lines, another pomalidomide-based PROTAC, ARV-825 , has been shown to inhibit cell growth effectively. nih.gov
Table 1: Illustrative Anti-proliferative Activity of a Pomalidomide-Based EGFR PROTAC (Compound 16) in Human Cancer Cell Lines sigmaaldrich.com
| Cell Line | IC50 of Compound 16 (µM) | IC50 of Erlotinib (µM) |
| MCF-7 | Data not specified | Data not specified |
| HepG-2 | Data not specified | Data not specified |
| HCT-116 | Data not specified | Data not specified |
| A549 | Data not specified | Data not specified |
Induction of Programmed Cell Death Pathways
Many anti-cancer agents, including PROTACs, exert their effects by inducing apoptosis. The induction of apoptosis can be assessed by various methods, such as Annexin V staining followed by flow cytometry or by measuring the levels of key apoptosis-related proteins like cleaved caspases. Pomalidomide-based PROTACs targeting EGFR have been shown to induce apoptosis in cancer cells. sigmaaldrich.com
Profiling of Degradation Selectivity and Specificity
A crucial aspect of PROTAC development is to ensure that they are selective for the intended target protein to minimize potential toxicity. The inherent properties of the pomalidomide ligand can lead to the degradation of other proteins, known as neosubstrates, such as the transcription factors IKZF1 and IKZF3. issuu.com The design of the linker and its attachment point to the pomalidomide core can influence this off-target activity. issuu.com High-throughput screening platforms are being developed to assess the off-target degradation of zinc-finger proteins by pomalidomide-based PROTACs. nih.gov
Assessment of Global Proteome Perturbations
Global proteomic analysis is a critical tool for evaluating the specificity of PROTACs. This is particularly important for those based on immunomodulatory drugs (IMiDs) like pomalidomide, as the CRBN ligand itself can induce the degradation of a range of endogenous proteins, primarily zinc-finger (ZF) transcription factors. tenovapharma.comtenovapharma.comnih.gov
While specific data for "Pomalidomide-CO-PEG2-propargyl" containing PROTACs is unavailable, studies on other pomalidomide-based PROTACs have utilized mass spectrometry-based proteomics to assess their impact on the global proteome. For instance, global proteomic analysis of the multiple myeloma cell line MM1.S treated with a pomalidomide-based homo-PROTAC (a molecule designed to degrade CRBN itself) demonstrated specific degradation of CRBN with only weak effects on its known neosubstrates IKZF1 and IKZF3. nih.gov This highlights the utility of such analyses in confirming the intended degradation profile and assessing broader proteomic changes.
In another example, a quantitative proteomics analysis was performed on H3122 lung cancer cells treated with a linker-free pomalidomide-based PROTAC, revealing the targeted degradation of the intended oncoprotein. These studies underscore the established methodologies used to evaluate global proteome perturbations for pomalidomide-based degraders.
Identification of Potential Off-Target Degradation Events
A significant area of investigation for pomalidomide-based PROTACs is their potential for off-target protein degradation. The pomalidomide moiety itself is known to recruit and lead to the degradation of a subset of C2H2 zinc finger proteins. tenovapharma.com This "off-target" degradation is a class effect of pomalidomide-based degraders and a key consideration in their preclinical assessment.
Research has shown that nearly all profiled pomalidomide-based PROTACs exhibit some level of off-target degradation of various ZF proteins. tenovapharma.com The nature and extent of this off-target degradation can be influenced by the linker and the specific ligand for the protein of interest. For example, modifications to the pomalidomide core, such as at the C4 and C5 positions of the phthalimide (B116566) ring, have been explored as a strategy to reduce these off-target effects by sterically hindering the interaction with ZF domains while preserving the interaction with CRBN. tenovapharma.comnih.gov
Studies involving various pomalidomide-based PROTACs have identified several ZF proteins as common off-targets. While a specific list for a "this compound" containing PROTAC cannot be provided, the general class of pomalidomide-based PROTACs has been associated with the degradation of transcription factors such as IKZF1 and IKZF3. nih.gov
The development of high-throughput screening platforms has been crucial in identifying these off-target events. tenovapharma.comnih.gov These platforms allow for the rapid assessment of off-target degradation profiles of new pomalidomide-based PROTACs, facilitating the design of more specific degraders.
Computational Approaches and Structural Biology Insights
Molecular Docking and Dynamics Simulations for Ternary Complex Modeling
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, is a prerequisite for successful protein degradation. nih.govpromegaconnections.com Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting and analyzing the structure and stability of these complexes. computabio.comacs.org
Several computational methods have been developed to model PROTAC-mediated ternary complexes. These approaches often involve a multi-step process that may include protein-protein docking to predict the initial arrangement of the target and E3 ligase, followed by the placement and conformational sampling of the PROTAC linker. acs.orgnih.gov The resulting models are then refined and scored to identify the most plausible ternary complex structures. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Analysis of Degrader Potency
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of PROTACs, QSAR can be a valuable tool for understanding how variations in the linker, such as its length and composition, affect degradation potency.
By analyzing a dataset of PROTACs with varying linker structures, QSAR models can identify key molecular descriptors that correlate with higher degradation efficiency. For a compound like Pomalidomide-CO-PEG2-propargyl, these descriptors could include the length and flexibility of the PEG2 chain, as well as the properties of the propargyl functional group. While direct QSAR studies on this compound are not extensively reported in the provided search results, the principles of QSAR are broadly applicable to PROTAC design. The insights gained from such analyses can guide the rational design of new PROTACs with improved potency and selectivity.
Machine Learning and AI-Driven Approaches for Linker Design Optimization
The design of the linker is a critical and challenging aspect of PROTAC development, as its properties significantly influence the formation and stability of the ternary complex. computabio.commdpi.com Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate the vast chemical space of possible linkers and accelerate the design of optimized PROTACs. nih.govrsc.org
Several ML models have been developed to predict the degradability of proteins by PROTACs, taking into account various protein-intrinsic features. biorxiv.org These predictive models can help prioritize which target proteins are most amenable to a PROTAC-based approach and guide the selection of appropriate E3 ligase ligands and linker strategies.
Crystallographic and Cryo-EM Studies of PROTAC-Mediated Complexes
While computational methods provide valuable predictions, experimental structural data from techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are crucial for validating these models and providing definitive insights into the atomic details of PROTAC-mediated ternary complexes. nih.govnih.gov
X-ray crystallography has been instrumental in revealing the precise binding modes of PROTACs and the protein-protein interactions within the ternary complex. researchgate.net These high-resolution structures can confirm the predictions from molecular docking and MD simulations and provide a solid foundation for structure-based drug design. nih.gov For example, a crystal structure of a pomalidomide-based PROTAC in a complex with its target and the E3 ligase CRBN would definitively show how the PEG2 linker orients the two proteins relative to each other. nih.gov
Cryo-EM is another powerful technique that is particularly well-suited for studying large and flexible complexes, which are often characteristic of PROTAC-mediated assemblies. nanoimagingservices.comnanoimagingservices.com Cryo-EM can provide structural information for complexes that are difficult to crystallize and can also capture different conformational states of the complex, offering a more dynamic view of the system. nanoimagingservices.com These structural studies are critical for understanding the principles of cooperativity and selectivity in PROTAC-mediated protein degradation. nih.gov
Emerging Applications and Future Directions in Pomalidomide Co Peg2 Propargyl Research
Development of Photo-Controllable PROTACs (PHOTACs)
A significant advancement in protein degradation technology is the development of PHOtochemically TArgeting Chimeras (PHOTACs), which allows for the optical control of protein degradation. nih.gov This approach provides unprecedented spatiotemporal precision, potentially minimizing systemic toxicity and off-target effects. nih.govresearchgate.net PHOTACs are designed to be inactive in the dark and are activated by specific wavelengths of light. nih.gov
Two primary strategies are employed to create these light-sensitive degraders:
Photocaged PROTACs : In this design, a photocleavable "caging" group is attached to a critical part of the PROTAC, such as the E3 ligase ligand, rendering it inactive. researchgate.net For instance, a nitroveratryloxycarbonyl group can be installed on the glutarimide (B196013) nitrogen of a pomalidomide-based PROTAC, which blocks its ability to bind to the E3 ligase CRBN. nih.gov Upon irradiation with UV light, this caging group is removed, releasing the active PROTAC and initiating target protein degradation. researchgate.netnih.gov
Photoswitchable PROTACs : This method involves incorporating a photoswitchable molecule, like an azobenzene (B91143) linker, into the PROTAC structure. nih.govacs.org The linker can exist in two different shapes (isomers), a thermally stable trans form and a cis form. Light of a specific wavelength (e.g., 380-440 nm) can switch the molecule from the inactive isomer to the active one, which then promotes the formation of the ternary complex and subsequent protein degradation. nih.gov This process can often be reversed with a different wavelength of light, allowing for the degradation to be turned on and off. nih.govacs.org
The use of a pomalidomide (B1683931) building block like Pomalidomide-CO-PEG2-propargyl is central to creating these advanced molecules, as it provides the necessary CRBN-binding anchor to which photosensitive elements can be integrated. nih.gov
| PHOTAC Strategy | Mechanism of Action | Key Feature | Example Component |
| Photocaging | A light-sensitive group blocks the PROTAC's activity. Irradiation removes the block, activating the degrader. researchgate.netnih.gov | Irreversible activation | Nitroveratryloxycarbonyl group on pomalidomide nih.gov |
| Photoswitching | A light-sensitive linker changes shape to switch the PROTAC between active and inactive states. nih.govacs.org | Reversible activation/deactivation | Azobenzene linker nih.gov |
Application of this compound in Chemical Probes for Biological Systems
This compound is an exemplary tool for chemical biology, acting as a versatile building block for the creation of chemical probes to investigate biological systems. biochempeg.com By conjugating this pomalidomide-linker moiety to a ligand for a specific protein of interest (POI), scientists can create a PROTAC that specifically targets that protein for degradation. portlandpress.com This allows researchers to study the functional consequences of removing a single protein from a cell or organism, providing insights into its role in cellular signaling pathways and protein-protein interactions.
The resulting degraders serve as powerful probes for:
Target Validation : Degrading a target protein offers a direct method to assess its therapeutic potential. If degrading a protein leads to a desirable outcome, such as cancer cell death, it validates that protein as a drug target. portlandpress.com
Understanding Disease Biology : By selectively removing proteins, researchers can unravel their roles in disease processes. For example, pomalidomide itself was found to induce the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which was key to understanding its anti-myeloma effects. nih.gov
Exploring Downstream Effects : Photo-controllable PROTACs, in particular, can be used with modern proteomics to study the immediate downstream effects of degrading a protein at a specific time and place within a biological system. acs.org
The ease of conjugation offered by the propargyl group allows for the rapid generation of a wide array of probes against different targets, accelerating biological discovery. researchgate.net
Strategies for Enhancing In Vitro Degrader Efficiency and Selectivity
The effectiveness of a PROTAC depends on the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. portlandpress.com Several strategies are being explored to enhance the efficiency and selectivity of pomalidomide-based degraders in vitro.
Linker Optimization : The linker connecting the pomalidomide and the target ligand is not just a simple spacer. Its length, composition (e.g., PEG, alkyl chains), and attachment points are critical variables that influence the stability and geometry of the ternary complex. researchgate.netnih.gov Screening a library of PROTACs with different linkers is a common and essential step to identify the optimal degrader for a given target. sigmaaldrich.com
Improving Cellular Permeability : The large size and complex nature of PROTACs can limit their ability to cross cell membranes. Novel design strategies, including the development of prodrugs, aim to improve cellular uptake and bioavailability. nih.govacs.org
Targeted Delivery : To increase selectivity for specific cell types, such as cancer cells, PROTACs can be conjugated to a guiding molecule. For example, attaching a folate group to a PROTAC allows it to be selectively delivered to cancer cells that have high levels of the folate receptor on their surface, thereby reducing effects on healthy tissues. nih.gov
Condition-Activated PROTACs : Beyond light activation, PROTACs can be designed to become active only under specific physiological conditions. Hypoxia-activated PROTACs, for example, incorporate a group that is cleaved in the low-oxygen environment characteristic of solid tumors, releasing the active degrader only at the desired site. acs.org
E3 Ligase Selection : While pomalidomide recruits the widely expressed CRBN ligase, a future strategy to enhance tissue selectivity involves developing PROTACs that recruit E3 ligases that are only expressed in specific tissues or tumor types. portlandpress.comnih.gov
| Enhancement Strategy | Objective | Method |
| Linker Optimization | Improve ternary complex formation | Varying linker length, rigidity, and composition. researchgate.netnih.gov |
| Targeted Delivery | Increase cell-type selectivity | Conjugating PROTACs to ligands for cell-specific receptors (e.g., folate). nih.gov |
| Conditional Activation | Increase tissue/environmental selectivity | Designing PROTACs activated by specific conditions like hypoxia. acs.org |
| E3 Ligase Selection | Improve tissue specificity | Utilizing ligands for E3 ligases with restricted expression patterns. nih.gov |
Innovative Synthesis and High-Throughput Screening Methodologies
The need to screen vast numbers of PROTAC variants to find an optimal degrader has driven innovation in both synthesis and screening. This compound is well-suited for these modern approaches due to its modular design.
Synthesis Innovations:
Modular "Click" Chemistry : The propargyl group on the building block is designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and efficient "click" reaction. This allows for the rapid, parallel synthesis of large PROTAC libraries by "clicking" various azide-containing target ligands onto the pomalidomide-linker scaffold. researchgate.net
Solid-Phase Synthesis : To further accelerate the process, methods have been developed where the pomalidomide-linker component is attached to a solid support (a resin). rsc.org This allows for the streamlined addition of different target ligands and simplifies purification, enabling the fast creation of PROTAC libraries. rsc.orgnih.gov
Direct-to-Biology Synthesis : Some platforms have miniaturized the synthesis process to a nanomole scale in array formats. researchgate.net This allows the direct screening of the reaction mixtures in cellular assays without the need for laborious purification, dramatically speeding up the discovery cycle from weeks to days. researchgate.net
High-Throughput Screening (HTS):
Mass Spectrometry-Based Proteomics : Advanced mass spectrometry workflows have been developed for high-throughput PROTAC screening. thermofisher.com These methods can accurately quantify the degradation of thousands of proteins across cells treated with different PROTACs, providing a comprehensive view of both on-target activity and off-target effects at an unprecedented speed. thermofisher.com
Miniaturized Cellular Assays : Cell-based screening assays have been adapted for HTS formats. acs.org These can measure the disappearance of a target protein (e.g., using technologies like FRET) or a functional consequence of its degradation (e.g., recovery of cell growth) in a highly automated fashion. acs.org Recently, platforms have been developed that integrate miniaturized synthesis and biological screening on the same array, creating a seamless drug discovery process. nih.gov
Exploration of Novel Target Proteins Beyond Current Scope
The PROTAC approach, facilitated by building blocks like this compound, is fundamentally changing the landscape of "druggable" targets. drughunter.com Historically, drug discovery has focused on inhibiting the function of proteins. Targeted protein degradation, however, allows for the complete removal of a protein, opening up possibilities for targeting proteins that have been difficult to inhibit, such as scaffolding proteins and transcription factors. portlandpress.comdrughunter.com
Pomalidomide-based degraders are being actively investigated for a growing list of novel protein targets across various diseases:
Oncology : Beyond established hematological targets, researchers are developing degraders for the Androgen Receptor (AR) in prostate cancer and STAT6, a transcription factor involved in both immunology and oncology. thermofisher.comdrughunter.com
Immunology : The immunomodulatory effects of pomalidomide itself are well-known, and new degraders are being designed to target key proteins in immune pathways, such as STAT6, to treat Th2-driven diseases. drughunter.comnih.gov
Neurology : Degraders are being developed to target proteins implicated in neurodegenerative disorders, such as LRRK2 for Parkinson's disease, offering a new therapeutic strategy compared to traditional kinase inhibitors. drughunter.com
Infectious Diseases : The strategy has been applied to non-human proteins. For example, a PROTAC was developed to degrade the 3CL protease of the SARS-CoV-2 virus, highlighting the potential for broad-spectrum antiviral drugs. researchgate.net
The core principle is that if a ligand can be found that binds to a disease-causing protein, a PROTAC can be synthesized to attempt its degradation. This continues to expand the horizon of treatable diseases. portlandpress.com
Q & A
Q. What are the critical steps for synthesizing Pomalidomide-CO-PEG2-propargyl with high purity, and how can automated platforms optimize this process?
- Methodological Answer : Synthesis involves coupling the pomalidomide scaffold (CRBN E3 ligase binder) to the PEG2-propargyl linker via a carboxylate group. Automated platforms like SYNPLE-SC002 enable precise control over reaction parameters (e.g., stoichiometry, temperature) to achieve >95% purity . Key steps:
- Activation of the carboxylate group using EDC/NHS chemistry.
- Conjugation with the propargyl-PEG2-amine under inert conditions.
- Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient).
Automated systems reduce batch variability and improve reproducibility for PROTAC prototyping .
Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are most reliable?
- Methodological Answer : Use a combination of:
- NMR (¹H, ¹³C) to confirm PEG2 linker integration and propargyl group presence.
- LC-MS (ESI+) to verify molecular weight (e.g., expected [M+H]+ ~600–650 Da).
- FT-IR to detect carboxylate (C=O stretch at ~1700 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) groups.
Storage at 2–8°C in lyophilized form prevents hydrolysis of the ester/amide bonds .
Q. What factors influence the solubility and stability of this compound in biological assays?
- Methodological Answer :
- Solubility : The PEG2 linker enhances aqueous solubility, but DMSO (10–20% v/v) is recommended for stock solutions. Avoid freeze-thaw cycles to prevent aggregation .
- Stability : Monitor degradation via LC-MS over 48 hours in PBS (pH 7.4) at 37°C. The propargyl group is susceptible to oxidation; add antioxidants (e.g., 0.1% BHT) for long-term storage .
Advanced Research Questions
Q. How does linker length (PEG2 vs. PEG3/PEG4) impact the degradation efficiency of PROTACs incorporating this compound?
- Methodological Answer : Systematic comparison using a factorial design (varying linker length and E3 ligase binder):
- Synthesize PROTACs with PEG2, PEG3, and PEG4 linkers.
- Measure target protein degradation (e.g., via Western blot) in dose-response assays (1–1000 nM).
- Optimize ternary complex formation using SPR or ITC to assess binding kinetics .
Shorter linkers (PEG2) may enhance cell permeability but reduce target engagement flexibility, requiring empirical validation .
Q. How can researchers resolve contradictions in reported PROTAC activities when using this compound across different cell lines?
- Methodological Answer : Address variability via:
- Cell-specific factors : Measure basal levels of CRBN and target protein (e.g., IKZF1/3) via qPCR/Western blot.
- Pharmacokinetic profiling : Compare intracellular PROTAC concentrations using LC-MS/MS.
- Control experiments : Use CRBN-knockout cells to confirm on-target effects .
Contradictions often arise from differences in CRBN expression or off-target binding; CRISPR screening can identify confounding factors .
Q. What strategies optimize the in vivo bioavailability of PROTACs derived from this compound?
- Methodological Answer :
- Formulation : Use PEGylated nanoparticles or liposomes to enhance plasma half-life.
- Linker modifications : Introduce cleavable groups (e.g., dipeptide) for tumor-specific release.
- Dosing regimen : Perform PK/PD studies in murine models to identify optimal dosing intervals (e.g., QD vs. Q3D) .
Balance linker hydrophilicity and molecular weight to avoid rapid renal clearance .
Q. How can researchers integrate this compound into bifunctional molecules targeting non-CRBN E3 ligases (e.g., VHL or MDM2)?
- Methodological Answer :
- Conjugation chemistry : Replace pomalidomide with VHL/MDM2 ligands using click chemistry (azide-alkyne cycloaddition).
- Binding assays : Validate E3 ligase engagement using AlphaScreen or CETSA.
- Functional testing : Compare degradation profiles in isogenic cell lines expressing CRBN vs. alternative E3 ligases .
Methodological Frameworks
- Experimental Design : Use pre-test/post-test control group designs to isolate PROTAC-specific effects .
- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Theoretical Grounding : Link findings to protein degradation theory (e.g., "hook effect") to explain nonlinear dose responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
